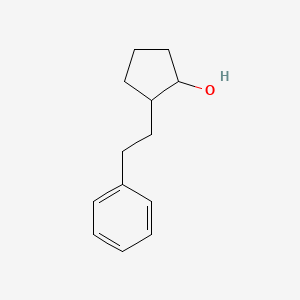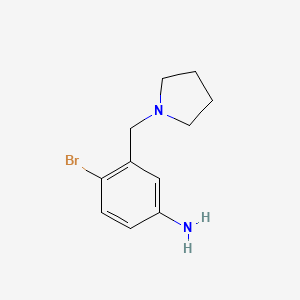
(2-Aminobutyl)(2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminobutyl)(2-methylpropyl)amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features both a butyl and a methylpropyl group attached to the nitrogen atom, making it a secondary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobutyl)(2-methylpropyl)amine can be achieved through several methods. One common approach is the nucleophilic substitution reaction, where a nitrogen nucleophile reacts with a carbon electrophile. For example, the reaction of 2-chlorobutane with 2-methylpropylamine under basic conditions can yield the desired product .
Industrial Production Methods
In industrial settings, the production of amines often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Aminobutyl)(2-methylpropyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Typical reagents include alkyl halides and bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, hydrocarbons
Substitution: Various substituted amines
Scientific Research Applications
(2-Aminobutyl)(2-methylpropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Aminobutyl)(2-methylpropyl)amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and interact with biological molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a single methyl group attached to the nitrogen.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
(2-Aminobutyl)(2-methylpropyl)amine is unique due to its specific combination of butyl and methylpropyl groups, which confer distinct chemical properties and reactivity compared to other amines. This makes it valuable in specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
1-N-(2-methylpropyl)butane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-8(9)6-10-5-7(2)3/h7-8,10H,4-6,9H2,1-3H3 |
InChI Key |
VKEIEVAUMUIJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)

![tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190590.png)







![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)
![2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13190654.png)


